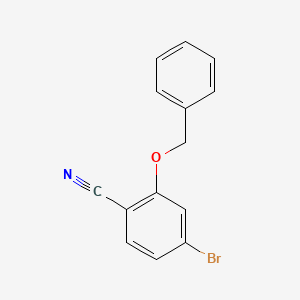

2-Benzyloxy-4-bromobenzonitrile

Beschreibung

Chemical Identity and Structural Context within Benzonitrile (B105546) Derivatives

2-Benzyloxy-4-bromobenzonitrile is an aromatic organic compound belonging to the large family of benzonitrile derivatives. Its chemical structure is characterized by a benzene (B151609) ring substituted with three distinct functional groups: a benzyloxy group (-OCH₂C₆H₅) at the 2-position, a bromine atom (-Br) at the 4-position, and a nitrile group (-C≡N) at the 1-position. This specific arrangement of substituents imparts a unique combination of reactivity and physical properties to the molecule.

The core of the molecule is the benzonitrile unit, which consists of a benzene ring attached to a cyano group. The presence of the electron-withdrawing nitrile group and the halogen atom, alongside the bulky, electron-donating benzyloxy group, creates a distinct electronic and steric environment on the aromatic ring. This influences its reactivity in various chemical transformations.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(benzyloxy)-4-bromobenzonitrile sigmaaldrich.com |

| CAS Number | 693232-03-0 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₀BrNO chemicalbook.comnih.govuni.lu |

| Molecular Weight | 288.14 g/mol chemicalbook.com |

| InChI Key | OVZJRWOAAABUBJ-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

Structurally, it is an isomer of other benzyloxybromobenzonitriles, such as 4-benzyloxy-3-bromobenzonitrile. tandfonline.com The positional difference of the substituents significantly alters the molecule's properties. For instance, the placement of the bromine atom at the 4-position in this compound influences electronic distribution and may result in less steric hindrance for certain reactions compared to isomers with substitutions at ortho positions.

Historical Overview of Research on Benzyloxybromobenzonitriles

The exploration of benzyloxybromobenzonitriles is a relatively recent development in synthetic chemistry. A survey of scientific literature reveals that prior to focused synthetic efforts, only a single isomer, 4-benzyloxy-3-bromobenzonitrile, had been mentioned, and its appearance was confined to patent literature. tandfonline.com

A significant advancement in this area came with a 2008 report detailing the synthesis and characterization of four previously unreported isomeric benzyloxybromobenzonitriles, including this compound. tandfonline.com This research was driven by the need for hydroxy-protected bromocyanophenols as precursors for synthesizing complex triaryl systems based on benzamidine (B55565), which are of interest for their potential biological activities. tandfonline.com The synthesis of this compound was achieved in a two-step process, starting from 2-fluoro-4-bromobenzonitrile. tandfonline.com This foundational work laid the groundwork for the availability and subsequent investigation of this and related compounds.

Significance as a Multifunctional Organic Intermediate

The primary significance of this compound lies in its role as a versatile and multifunctional intermediate in organic synthesis. The three different functional groups—nitrile, bromo, and benzyloxy—can each be selectively targeted in various chemical reactions, making it a valuable building block for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry. bldpharm.com

The Bromo Group: The bromine atom is an excellent leaving group, making it highly suitable for participation in a wide range of cross-coupling reactions. These include palladium-catalyzed reactions like the Suzuki and Stille couplings, which are fundamental for forming new carbon-carbon bonds and constructing biaryl systems. tandfonline.com It can also be replaced by various nucleophiles through nucleophilic aromatic substitution.

The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. A key transformation is its conversion to a benzamidine group, often via an intermediate amidoxime (B1450833), which is a critical step in the synthesis of certain targeted triaryl systems. tandfonline.com

The Benzyloxy Group: The benzyloxy group serves as a robust protecting group for the phenol (B47542) functionality. tandfonline.com It is stable under many reaction conditions used to modify the other parts of the molecule. A key advantage is its potential for deprotection under specific conditions, such as hydrogenolysis, which can often be performed without affecting other functional groups. tandfonline.com

The synthesis of this compound itself starts from precursors like 2-fluoro-4-bromobenzonitrile, which undergoes displacement of the fluoride (B91410), followed by conventional alkylation of the resulting bromophenol with benzyl (B1604629) chloride. tandfonline.com

Table 2: Key Reactions and Utility

| Functional Group | Reaction Type | Significance |

|---|---|---|

| Bromine | Cross-Coupling (e.g., Suzuki, Stille) | Formation of C-C bonds, synthesis of biaryls tandfonline.com |

| Nucleophilic Substitution | Introduction of new functional groups | |

| Nitrile | Conversion to Amidine | Synthesis of benzamidine-based systems tandfonline.com |

| Hydrolysis/Reduction | Access to amides, carboxylic acids, and amines |

| Benzyloxy | Deprotection | Unmasking of the phenol group tandfonline.com |

Current Research Trends and Challenges in its Utilization

Current research involving this compound and similar structures continues to focus on its application as a key intermediate. The primary trend is its use in the synthesis of complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science. bldpharm.com For example, its role as a precursor to triaryl systems containing a benzamidine moiety highlights a strategy for developing compounds with specific biological targets. tandfonline.com

Despite its utility, there are challenges associated with its synthesis and use. The multi-step synthesis requires careful control of reaction conditions to achieve good yields and avoid side products. tandfonline.com For instance, the initial step involves the use of sodium hydride, which requires anhydrous conditions. tandfonline.com Furthermore, steric hindrance from the bulky benzyloxy group, although less of an issue than in some isomers, can still influence the feasibility and outcome of reactions at the adjacent nitrile group.

Future research will likely focus on expanding the library of complex molecules derived from this intermediate, exploring new catalytic systems to improve the efficiency of its transformations, and investigating the biological and material properties of its downstream products. The strategic placement of its functional groups ensures that this compound will remain a valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZJRWOAAABUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477601 | |

| Record name | 2-Benzyloxy-4-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693232-03-0 | |

| Record name | 2-Benzyloxy-4-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 4 Bromobenzonitrile

Conventional Approaches to the Synthesis of 2-Benzyloxy-4-bromobenzonitrile

Traditional methods for the synthesis of this compound have primarily relied on well-established reaction pathways, including nucleophilic substitution, etherification of phenols, and functional group transformations.

Synthesis via Nucleophilic Displacement of Fluoride (B91410)

A common and effective route to this compound involves a two-step process commencing with 2-fluoro-4-bromobenzonitrile. The initial key step is the nucleophilic displacement of the highly activated fluorine atom. This is typically achieved under mild conditions using a reagent like 2-(methylsulfonyl)ethanol (B46698) in the presence of a strong base such as sodium hydride in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The intermediate formed then undergoes elimination to yield the corresponding phenol (B47542).

Reaction Scheme: Synthesis via Nucleophilic Displacement

Step 1: Hydroxylation

2-fluoro-4-bromobenzonitrile + 2-(methylsulfonyl)ethanol + NaH in DMF → Intermediate

Step 2: Benzylation

Intermediate + Benzyl (B1604629) chloride + K₂CO₃ → this compound

Benzylation Strategies of Precursor Phenols

A more direct conventional approach involves the benzylation of a pre-existing phenolic precursor, namely 4-bromo-2-hydroxybenzonitrile (B1282075). This method is a straightforward application of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the phenolic hydroxyl group using a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a benzylating agent, typically benzyl bromide or benzyl chloride, to yield this compound. researchgate.net

The efficiency of this reaction is dependent on several factors, including the choice of solvent (often a polar aprotic solvent like DMF or acetone), the base, and the reaction temperature. The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers due to its reliability and broad scope. wikipedia.org

Table 1: Benzylation of 4-bromo-2-hydroxybenzonitrile

| Reactant | Reagent | Base | Solvent | Yield |

| 4-bromo-2-hydroxybenzonitrile | Benzyl chloride | K₂CO₃ | DMF | 90% researchgate.net |

Amidation and Dehydration Routes from Carboxylic Acid Derivatives

While not the most common route for this compound itself, the synthesis of nitriles from carboxylic acid derivatives via amidation and subsequent dehydration is a well-established transformation in organic chemistry. This methodology has been reported for the synthesis of an isomer, 3-benzyloxy-4-bromobenzonitrile. researchgate.net The process begins with the corresponding benzyloxy-substituted benzoic acid. This carboxylic acid is first converted into its primary amide. This can be achieved through various standard methods, such as activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with ammonia (B1221849), or through direct coupling with an ammonia source using coupling agents.

The resulting amide is then dehydrated to afford the nitrile. A variety of dehydrating agents can be employed for this purpose. For instance, trifluoroacetic anhydride (B1165640) in the presence of pyridine (B92270) has been shown to be effective. researchgate.net Other common dehydrating agents include phosphorus oxychloride, thionyl chloride, and cyanuric chloride. nih.gov The choice of dehydrating agent can be crucial, as harsh conditions can sometimes lead to undesired side reactions or decomposition of the product.

Regioselective Synthesis of Isomeric Benzyloxybromobenzonitriles and this compound

The synthesis of benzyloxybromobenzonitriles can lead to various isomers depending on the substitution pattern of the starting materials. The regioselectivity of the synthesis is a critical aspect, particularly when a specific isomer like this compound is the target.

Research has been conducted on the synthesis of four different isomers of benzyloxybromobenzonitrile, highlighting the importance of the choice of precursors and reaction conditions to control the regiochemical outcome. For instance, starting with 2-fluoro-4-bromobenzonitrile specifically leads to the 2-benzyloxy-4-bromo isomer after the two-step hydroxylation and benzylation sequence. researchgate.net In contrast, starting with a different isomer of bromohydroxybenzoic acid, such as 2-bromo-3-hydroxybenzoic acid, and following an alkylation, amidation, and dehydration sequence, yields 3-benzyloxy-4-bromobenzonitrile. researchgate.net This underscores the principle that the regiochemistry of the final product is dictated by the substitution pattern of the initial aromatic ring.

The ability to selectively synthesize a particular isomer is crucial for its application in areas such as medicinal chemistry and materials science, where the specific arrangement of functional groups determines the molecule's properties and biological activity.

Comparative Analysis of Synthetic Efficiency and Yields

The two-step synthesis starting from 2-fluoro-4-bromobenzonitrile, involving nucleophilic displacement of the fluoride followed by benzylation, has been reported to provide a high yield of 90% for the final benzylation step. researchgate.net

Table 2: Comparison of Synthetic Routes for Benzyloxybromobenzonitriles

| Target Compound | Starting Material | Key Steps | Reported Yield |

| This compound | 2-fluoro-4-bromobenzonitrile | Nucleophilic displacement, Benzylation | 90% (for benzylation step) researchgate.net |

| This compound | 4-bromo-2-hydroxybenzonitrile | Benzylation | 90% researchgate.net |

| 3-Benzyloxy-4-bromobenzonitrile | 2-bromo-3-hydroxybenzoic acid | Benzylation, Amidation, Dehydration | Good yield for dehydration step researchgate.net |

Emerging and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of benzonitriles in general, several "green" approaches are being explored, which could potentially be applied to the synthesis of this compound.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. researchgate.netingentaconnect.com The dehydration of amides to nitriles, a key step in one of the conventional routes, can be efficiently carried out under microwave irradiation. researchgate.net

Photocatalysis represents another emerging area, offering metal-free pathways for the synthesis of nitriles from readily available starting materials like methylarenes or benzyl alcohols. researchgate.netnih.gov These methods often operate under mild conditions using visible light as a renewable energy source.

The use of ionic liquids as recyclable reaction media and catalysts is also a promising green alternative. rsc.orgrsc.orgresearchgate.net They can facilitate reactions and simplify product isolation, reducing the use of volatile organic solvents.

While specific examples of these emerging and green approaches applied directly to the synthesis of this compound are not yet prevalent in the literature, the principles underlying these methods suggest their potential applicability. Future research may focus on adapting these greener technologies to provide more sustainable and efficient routes to this important chemical intermediate.

Reactivity Profiles and Transformational Chemistry of 2 Benzyloxy 4 Bromobenzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The carbon-nitrogen triple bond of the nitrile group in 2-Benzyloxy-4-bromobenzonitrile is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. libretexts.orglibretexts.org This polarity governs its reactivity, making it susceptible to both reduction and nucleophilic attack, analogous to the chemistry of carbonyl compounds. libretexts.orglibretexts.org

Nitrile Group Reductions and Derivatizations

The nitrile group can be readily reduced to a primary amine, providing a pathway to a new class of derivatives. A common and effective method for this transformation is the use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. libretexts.orglibretexts.org This process converts the cyano group into an aminomethyl group.

Alternatively, partial reduction to an aldehyde can be achieved using a less reactive hydride reagent such as diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org This reaction proceeds via the formation of an imine intermediate which is then hydrolyzed during workup to afford the aldehyde. libretexts.org

Another significant derivatization is the hydrolysis of the nitrile to a carboxylic acid. This can be accomplished under either acidic or basic conditions, typically with heating. libretexts.orglibretexts.orglibretexts.org The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org

Table 1: Representative Nitrile Group Transformations

| Product Functional Group | Reagent(s) | General Conditions |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Etheral solvent (e.g., THF, Et₂O), followed by aqueous workup. libretexts.orglibretexts.org |

| Aldehyde | Diisobutylaluminum Hydride (DIBALH) | Non-polar solvent (e.g., Toluene (B28343), Hexane) at low temperature (e.g., -78 °C), followed by aqueous workup. libretexts.org |

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine salt. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate does not yield an amine but instead produces a ketone. libretexts.orglibretexts.org This provides a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones where the incoming alkyl or aryl group from the Grignard reagent is attached to the carbon that was formerly part of the nitrile.

Transformations Involving the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of biaryl systems and other complex architectures. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic coupling partner, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govresearchgate.net In the case of this compound, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave Heating nih.gov |

| Pd-bpydc-La | None | K₂CO₃ | H₂O/DMF | 70 °C researchgate.net |

The Stille coupling reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility and tolerance of a wide array of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org this compound can serve as the electrophilic partner, reacting with various organostannanes (e.g., aryl, vinyl, or alkyl stannanes) to form a new carbon-carbon bond. wikipedia.orglibretexts.org The reaction often requires a palladium(0) source, such as Pd(PPh₃)₄, and may be accelerated by additives. harvard.edu

Table 3: Representative Conditions for Stille Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Additive(s) | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | None | Toluene | Reflux |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 °C harvard.edu |

In-Depth Analysis of this compound's Reactivity Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the specific reactivity and transformational chemistry of the compound this compound. Despite its potential as an intermediate in organic synthesis, specific studies detailing its behavior in key chemical reactions, as requested, are not extensively documented in publicly accessible research.

While the functional groups present in this compound—a bromo-substituted aromatic ring, a nitrile group, and a benzyloxy ether—suggest a potential for a wide range of chemical transformations, specific experimental data, including reaction conditions, yields, and mechanistic insights for this particular molecule, are sparse.

The inherent reactivity of this compound is dictated by its distinct functional moieties. The electron-withdrawing nitrile group and the bromine atom deactivate the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for various cross-coupling and substitution reactions. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed under specific conditions.

Carbonylative Cross-Coupling Reactions

Currently, there is a lack of specific studies in the scientific literature that focus on the carbonylative cross-coupling reactions of this compound. This type of reaction, which involves the incorporation of a carbonyl group (CO), is a powerful tool for the synthesis of ketones, amides, and esters from aryl halides. While palladium-catalyzed carbonylative coupling reactions are well-established for a variety of aryl bromides, detailed protocols and outcomes for this specific substrate have not been reported.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in these transformations. However, specific examples of nickel-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, or cyanation reactions, employing this compound as the starting material are not described in detail in the available literature.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly given the presence of the electron-withdrawing nitrile group, which can activate the ring towards nucleophilic attack. The bromine atom would serve as the leaving group. In general, SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the nitrile group is in the para position to the bromine, which should facilitate such reactions. However, specific studies detailing the scope of nucleophiles, reaction conditions, and yields for the substitution of the bromine atom in this compound are not available.

Chemical Modifications of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for phenols due to its stability under a range of conditions and its susceptibility to cleavage by specific methods.

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is the most common method for the deprotection of benzyl (B1604629) ethers. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds to yield the corresponding phenol (B47542), 2-hydroxy-4-bromobenzonitrile, and toluene as a byproduct. While this is a standard and predictable transformation, specific, optimized conditions and yield data for the deprotection of this compound are not documented in dedicated studies.

Selective Derivatization at the Benzylic Position

Selective functionalization of the benzylic position of the benzyloxy group in this compound, for instance, through radical-mediated reactions, would offer a pathway to more complex molecular architectures. However, the scientific literature does not currently contain reports of such selective derivatizations for this specific compound.

Mechanistic Investigations of Key Reactions

Due to the absence of detailed studies on the reactivity of this compound, there are no specific mechanistic investigations available for its key reactions. Any proposed mechanisms would be speculative and based on analogies to similar, more studied compounds.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways

The reaction pathways of this compound are diverse, with the carbon-bromine bond being the most reactive site for cross-coupling reactions. The nitrile and benzyloxy groups also offer avenues for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This pathway is highly efficient for the formation of biaryl structures. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. osti.govchemrxiv.org

Stille Coupling: In this pathway, this compound can be coupled with an organotin reagent (organostannane). acs.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. acs.org Stille reactions are known for their tolerance of a wide variety of functional groups.

The positional arrangement of the substituents on the benzene (B151609) ring is significant. The location of the bromine atom at the 4-position, para to the nitrile group, may influence the electronic properties and reactivity of the molecule in these coupling reactions compared to its isomers. nih.gov

Reactions of the Nitrile Group: The cyano (-C≡N) group can undergo several important transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, passing through an amide intermediate. pkusz.edu.cn

Reduction: Reduction of the nitrile group can lead to different products depending on the reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically produce a primary amine (aminomethyl group). pkusz.edu.cn Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an aldehyde. pkusz.edu.cn

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. pkusz.edu.cn

Reactions of the Benzyloxy Group: The benzyloxy group (-OCH2Ph) is a common protecting group for phenols due to its relative stability.

Nucleophilic Aromatic Substitution (SNA_r): While less common than electrophilic substitution for aromatic rings, S_NAr can occur if the ring is sufficiently electron-poor. acs.orgnih.gov For this compound, the presence of the electron-withdrawing nitrile group can facilitate the displacement of the bromide by a strong nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.orgnih.gov The rate of this reaction is highly dependent on the presence and position of electron-withdrawing groups. nih.govnih.gov

Table 1: Potential Reaction Pathways of this compound

| Reaction Type | Functional Group Involved | Reagents & Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | R-B(OH)₂, Pd Catalyst, Base | Biaryl Compound |

| Stille Coupling | Aryl Bromide | R-Sn(Alkyl)₃, Pd Catalyst | Biaryl Compound |

| Nitrile Hydrolysis | Nitrile | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Nitrile Reduction | Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Nitrile Reduction | Nitrile | 1. DIBAL-H 2. H₂O | Aldehyde |

| Benzyl Ether Cleavage | Benzyloxy Group | H₂, Pd/C | Phenol |

| Nucleophilic Aromatic Substitution | Aryl Bromide | Strong Nucleophile (e.g., RO⁻) | Aryl Ether/Other |

Kinetic Isotope Effect Studies

As of this review, no specific kinetic isotope effect (KIE) studies have been published for this compound. However, the principles of KIE are highly applicable to elucidating the mechanisms of the reactions it undergoes. KIE studies measure the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. This information can reveal which bonds are broken or formed in the rate-determining step (RDS) of a reaction. koreascience.or.kr

Application to Suzuki-Miyaura Reaction: In the context of a Suzuki-Miyaura coupling involving this compound, a ¹³C KIE study could provide definitive evidence for the rate-determining step.

Oxidative Addition as RDS: If the cleavage of the carbon-bromine bond is the RDS, a significant primary ¹³C KIE would be expected at the carbon atom bonded to the bromine (C4). Studies on other aryl bromides have shown that the magnitude of this KIE (k¹²/k¹³) can distinguish the active catalytic species. For example, oxidative addition to a monoligated palladium complex, Pd(PPh₃), gives a KIE of ~1.020, whereas addition to a bis-ligated complex, Pd(PPh₃)₂, results in a larger KIE of ~1.031. pkusz.edu.cn Therefore, performing such a study on this compound would clarify the nature of the palladium catalyst in the crucial bond-breaking step.

Transmetalation as RDS: If transmetalation were the RDS, a ¹³C KIE would be observed on the carbon atom of the organoboron reagent that is transferred to the palladium center. In this scenario, the KIE at the C-Br carbon of this compound would be negligible (close to 1.000), indicating that the C-Br bond is broken in a fast, reversible step preceding the RDS. pkusz.edu.cn

Application to Benzyloxy Group Reactions: The reactivity of the benzylic C-H bonds in the protecting group could also be probed using KIE.

C-H Activation/Cleavage: In potential side reactions or alternative functionalization pathways involving the cleavage of a C-H bond at the benzylic position (the -OCH₂- carbon), a significant primary deuterium (B1214612) KIE (kH/kD) would be expected if this cleavage is rate-determining. Large KIE values are often indicative of hydrogen atom transfer or hydride transfer mechanisms. acs.org Such a study could help to understand and mitigate unwanted side reactions during functionalization of the aromatic ring.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The protons of the benzylic CH₂ group are expected to appear as a singlet, typically in the range of 5.1-5.3 ppm. The five protons of the phenyl ring of the benzyl (B1604629) group would likely resonate in the region of 7.3-7.5 ppm, exhibiting complex multiplet patterns due to spin-spin coupling.

For the trisubstituted benzene (B151609) ring of the 4-bromobenzonitrile (B114466) portion, three aromatic protons would be observed. The proton at C6 (adjacent to the cyano group) would likely be a doublet, the proton at C5 would be a doublet of doublets, and the proton at C3 (adjacent to the benzyloxy group) would also appear as a doublet. The precise chemical shifts would be influenced by the electron-withdrawing effects of the bromo and cyano groups and the electron-donating effect of the benzyloxy group.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Similar to the proton NMR data, experimentally determined ¹³C NMR data for 2-Benzyloxy-4-bromobenzonitrile is not widely published. However, based on known substituent effects, the approximate chemical shifts for each carbon atom can be estimated. The spectrum would show a total of 14 distinct carbon signals.

The benzylic CH₂ carbon is expected to resonate around 71 ppm. The carbons of the phenyl ring of the benzyl group would appear in the typical aromatic region of 127-136 ppm. For the 4-bromobenzonitrile core, the carbon bearing the cyano group (C1) and the carbon attached to the bromine atom (C4) would be significantly influenced by these substituents. The cyano carbon itself (C≡N) would appear further downfield, typically in the range of 115-120 ppm. The carbons ortho and para to the bromine and cyano groups will show characteristic shifts.

Two-Dimensional (2D) NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected monoisotopic mass is 286.9946 g/mol . uni.lu HRMS analysis would be able to confirm the elemental composition of C₁₄H₁₀BrNO, distinguishing it from other potential compounds with the same nominal mass. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can further aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 288.00185 | 155.8 |

| [M+Na]⁺ | 309.98379 | 169.4 |

| [M-H]⁻ | 285.98729 | 162.4 |

| [M+NH₄]⁺ | 305.02839 | 173.1 |

| [M+K]⁺ | 325.95773 | 156.1 |

| [M+H-H₂O]⁺ | 269.99183 | 148.3 |

Fragmentation Pathway Analysis

While specific experimental fragmentation data for this compound is not available, a theoretical fragmentation pathway can be proposed based on the structure of the molecule. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo characteristic fragmentation.

A primary fragmentation pathway would involve the cleavage of the benzylic ether bond. This could lead to the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91, a common and often abundant peak in the mass spectra of benzyl-containing compounds. The corresponding radical cation of 4-bromo-2-hydroxybenzonitrile (B1282075) would also be formed.

Another significant fragmentation could be the loss of a bromine radical (Br•) from the molecular ion, followed by further rearrangements and fragmentation of the resulting ion. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. By probing the quantized vibrational energy levels of molecular bonds, these techniques provide a unique "fingerprint" of a compound's structure.

Functional Group Identification and Characteristic Frequencies

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra would be expected to reveal distinct peaks corresponding to the nitrile, ether, aromatic, and bromo-substituted components of the molecule.

The nitrile group (C≡N) is one of the most readily identifiable functionalities, typically exhibiting a strong, sharp absorption band in the IR spectrum in the range of 2260-2220 cm⁻¹. This stretching vibration is also Raman active. The ether linkage (Ar-O-CH₂), specifically the C-O stretching vibrations, would be expected to produce strong IR bands in the region of 1275-1200 cm⁻¹ for the aryl-O stretch and around 1050-1000 cm⁻¹ for the alkyl C-O stretch.

The molecule contains two aromatic rings—the brominated benzonitrile (B105546) ring and the benzyl ring. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings give rise to a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene rings influences the position and intensity of these peaks. Out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern, would be expected in the 900-675 cm⁻¹ region.

Finally, the carbon-bromine (C-Br) bond has a characteristic stretching vibration that appears at lower frequencies, typically in the 680-515 cm⁻¹ range of the IR spectrum. The precise position of this band can provide information about the substitution environment.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the data table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Strong, Sharp (IR) |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Aryl-O-C Ether | C-O Stretching | 1275 - 1200 | Strong (IR) |

| Alkyl-O-C Ether | C-O Stretching | 1050 - 1000 | Strong (IR) |

| Carbon-Bromine (C-Br) | Stretching | 680 - 515 | Medium to Strong |

This table represents generalized expected frequency ranges and the actual experimental values may vary based on the specific molecular environment and measurement conditions.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Analysis of Molecular Conformation and Intermolecular Interactions

Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline solid. Potential interactions for this molecule include dipole-dipole interactions arising from the polar nitrile group, as well as van der Waals forces. Of particular interest would be the potential for π-π stacking interactions between the aromatic rings of adjacent molecules and possible weak C-H···N or C-H···O hydrogen bonds. The bromine atom could also participate in halogen bonding (C-Br···N or C-Br···O), which is an increasingly recognized and important intermolecular force in crystal engineering. The distances and angles of these interactions would be precisely measured from the crystallographic data, providing a detailed understanding of the supramolecular architecture.

Computational and Theoretical Chemistry Studies on 2 Benzyloxy 4 Bromobenzonitrile

Electronic Structure and Molecular Orbital Analysis

A thorough investigation into the electronic structure of 2-Benzyloxy-4-bromobenzonitrile would provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The initial step in a computational study involves the geometry optimization of the molecule. Using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of the atoms in this compound would be determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule, providing a realistic representation of its structure.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key component in understanding a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for FMO analysis would resemble the following:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

A representative NBO analysis data table would show:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., C-C σ | e.g., C-C σ | Value |

| e.g., LP (O) | e.g., C-O σ | Value |

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its chemical behavior.

Global Hardness (η), Chemical Potential (μ), and Electrophilicity Index (ω)

These descriptors are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Global Hardness (η) measures the resistance to change in the electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

A hypothetical table for these descriptors would be:

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Electrophilicity Index (ω) | μ2 / (2η) | Value |

Ionization Potential (IP) and Electron Affinity (EA) Considerations

Ionization potential (IP) and electron affinity (EA) are fundamental properties that can be approximated from the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Ionization Potential (IP ≈ -EHOMO) is the energy required to remove an electron from the molecule.

Electron Affinity (EA ≈ -ELUMO) is the energy released when an electron is added to the molecule.

These values are crucial for understanding the molecule's behavior in redox reactions.

A summary data table would look like this:

| Parameter | Formula | Value (eV) |

| Ionization Potential (IP) | -EHOMO | Value |

| Electron Affinity (EA) | -ELUMO | Value |

While the specific data for this compound remains to be computationally determined and published, the theoretical frameworks described here provide a clear roadmap for how its electronic properties and reactivity could be comprehensively investigated. Such studies are essential for unlocking the full potential of this and other novel chemical compounds.

Theoretical Spectroscopic Property Prediction

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of theoretical spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived.

The GIAO method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential. The process typically involves an initial geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set. Following optimization, the NMR shielding constants are calculated at the same or a higher level of theory.

For this compound, theoretical calculations would predict the chemical shifts for each unique carbon (¹³C) and proton (¹H) atom. Studies on other substituted benzonitriles have demonstrated a strong linear correlation between experimentally measured and GIAO-calculated chemical shifts, particularly for the nitrogen atom of the nitrile group. nih.gov These calculations are instrumental in assigning specific resonances in an experimental spectrum to their corresponding atoms in the molecular structure.

Hypothetical ¹³C and ¹H NMR Chemical Shift Data for this compound:

Below is an interactive table presenting hypothetical, predicted NMR data. In a real-world scenario, these values would be obtained from GIAO calculations.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-CN) | 118.5 | - |

| C2 (C-O) | 160.2 | - |

| C3 | 115.8 | 7.15 (d) |

| C4 (C-Br) | 119.0 | - |

| C5 | 135.1 | 7.60 (d) |

| C6 | 114.3 | 7.05 (s) |

| C7 (Nitrile C) | 117.3 | - |

| C8 (Methylene C) | 71.4 | 5.20 (s) |

| C9-C13 (Phenyl C's) | 127.5 - 136.0 | 7.30 - 7.45 (m) |

Note: The values are illustrative and not based on actual computations for this specific molecule.

Simulated Vibrational Spectra (FTIR, Raman)

Theoretical vibrational spectroscopy is used to predict the infrared (FTIR) and Raman spectra of a molecule. These simulations are based on calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, a frequency calculation is performed at the same level of theory. The output provides the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental data, especially for complex molecules where peak assignment can be challenging.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-Br stretching, C-O-C ether stretches, and various aromatic C-H and C=C bending and stretching modes.

Hypothetical Vibrational Frequency Data for this compound:

This interactive table shows hypothetical predicted frequencies for key functional groups.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡N Stretch | 2230 | Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2920 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O-C Asymmetric Stretch | 1250 | Strong |

| C-Br Stretch | 680 | Medium |

Note: These values are for illustrative purposes and are not the result of actual calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally.

For this compound, computational studies could elucidate the mechanisms of various potential reactions. For instance, the reactivity of the benzylic position is a common area of investigation. The stability of the benzylic radical or cation, influenced by the adjacent phenyl ring, often dictates reaction pathways. wikipedia.org

Furthermore, reactions involving the nitrile group, such as hydrolysis or reduction, could be modeled. Theoretical studies on other nitrile-containing compounds have successfully elucidated mechanisms of reactions like nucleophilic additions. nih.gov Similarly, the reactivity of the aromatic ring, particularly electrophilic aromatic substitution, could be explored, with calculations predicting the regioselectivity based on the directing effects of the bromo and benzyloxy substituents.

Applications of 2 Benzyloxy 4 Bromobenzonitrile in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

2-Benzyloxy-4-bromobenzonitrile serves as a quintessential example of a versatile organic building block, a foundational component for constructing larger, more complex molecules. cymitquimica.com Its utility stems from the distinct reactivity of its three functional groups: the nitrile, the bromo, and the benzyloxy moieties. libretexts.org This trifecta of reactive sites allows for a programmed, stepwise introduction of molecular complexity.

The bromo group at the 4-position is a key handle for transition-metal-catalyzed cross-coupling reactions. It is particularly amenable to palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds to create biaryl structures. nih.govsandiego.edu The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form nitrogen-containing heterocycles. ossila.com For instance, it can react with hydroxylamine (B1172632) to generate oxadiazoles (B1248032). ossila.com

The benzyloxy group (-OCH₂Ph) acts as a protecting group for a phenol (B47542). This is crucial in multi-step syntheses where the reactivity of a hydroxyl group needs to be masked. The benzyl (B1604629) group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to reveal the phenol, which can then be used for further functionalization. The strategic placement of these groups on the aromatic ring provides chemists with multiple pathways to elaborate the molecular structure.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Position | Common Transformations | Synthetic Utility |

|---|---|---|---|

| Bromo (-Br) | 4 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | C-C and C-N bond formation, synthesis of biaryls and other extended π-systems. |

| Nitrile (-CN) | 1 | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition with azides or hydroxylamine. | Introduction of acidic/basic centers, formation of heterocyclic rings (e.g., tetrazoles, oxadiazoles). |

| Benzyloxy (-OCH₂Ph) | 2 | Deprotection (e.g., via hydrogenation) to a hydroxyl group. | Masking a reactive phenol, enabling late-stage functionalization. |

Intermediate in the Synthesis of Complex Organic Architectures

The true value of a building block is demonstrated by its ability to facilitate the construction of intricate molecular frameworks. This compound excels as an intermediate in the synthesis of both biaryl systems and heterocyclic compounds, which are core structures in many areas of chemistry.

Precursor to Functionalized Biaryl Systems

Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful method for their synthesis, and this compound is an ideal substrate. nih.govsandiego.edu In a typical Suzuki reaction, the bromine atom of the benzonitrile (B105546) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

This reaction allows for the connection of the 2-benzyloxy-4-cyanophenyl unit to a wide variety of other aromatic or heteroaromatic rings, leading to a diverse library of functionalized biaryl compounds. The electronic nature and substitution pattern of the resulting biaryl can be precisely controlled by the choice of the coupling partner. Subsequent removal of the benzyloxy protecting group can yield a biaryl with a phenolic hydroxyl group, a common pharmacophore in biologically active molecules.

Construction of Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and drug discovery. nih.gov this compound provides multiple routes to these important structures.

The nitrile group is the primary reactive center for cyclization reactions. For example:

Oxadiazoles: Reaction of the nitrile with hydroxylamine forms an amidoxime (B1450833) intermediate, which can then be cyclized with various reagents to afford 1,2,4-oxadiazoles. A similar compound, 2-bromo-4-fluorobenzonitrile, is known to undergo this transformation in the synthesis of bioactive molecules. ossila.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis or related methods can potentially utilize intermediates derived from the nitrile group to construct the thiazole ring, a common scaffold in bioactive compounds. nih.gov

Triazoles and Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in [3+2] cycloaddition reactions to form tetrazole rings. It can also be a precursor for building triazole systems. googleapis.com

Furthermore, intramolecular cyclization strategies can be envisioned where the nitrile group reacts with a substituent introduced at the bromine position, leading to fused heterocyclic systems.

Role in the Design and Synthesis of Precursors for Bioactive Molecules

The structural motifs accessible from this compound, such as substituted biaryls and heterocycles, are cornerstones of modern drug design. Consequently, this compound serves as a key starting material for precursors to a range of biologically active molecules. cymitquimica.com

Research has shown that related benzonitrile structures are used as scaffolds for active pharmaceutical ingredients (APIs). ossila.com For instance, biaryl structures are known to be key components in drugs for inflammation and pain management. nih.gov The ability to synthesize complex biaryls from this compound makes it a valuable intermediate in this area.

Moreover, heterocyclic systems like oxadiazoles and thiazoles, which can be synthesized from this precursor, are present in numerous therapeutic agents, including antibacterial, antifungal, and anticancer drugs. nih.govnih.gov The synthesis of boronic acid derivatives, which have gained prominence in medicinal chemistry, can also start from bromo-aromatic compounds, highlighting another potential route to bioactive agents. mdpi.com For example, derivatives of a similar compound, 2-bromo-4-fluorobenzonitrile, have been investigated as cannabinoid receptor type 2 (CB2) selective modulators for treating central nervous system disorders. ossila.com

Potential Applications in Material Science Precursor Synthesis

The utility of this compound extends beyond life sciences into the realm of material science. Organic building blocks are crucial for creating novel materials with specific electronic, optical, or structural properties. bldpharm.com This compound is listed as a building block for advanced materials, including:

Metal-Organic Framework (MOF) Ligands: After conversion of the nitrile to a carboxylic acid and potential deprotection of the benzyloxy group, the resulting molecule can serve as a multitopic linker for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

OLED Materials: The biaryl structures synthesized from this precursor can form the core of organic light-emitting diode (OLED) materials. The extended π-conjugation in these systems is essential for their electroluminescent properties.

Monomers for High-Performance Polymers: Functionalized benzonitriles can be used as monomers for the synthesis of specialty polymers with high thermal stability and desirable mechanical properties.

The rigid structure and defined substitution pattern of this compound and its derivatives make it an attractive platform for designing the precise, well-ordered molecular components required for advanced materials.

Conclusion and Future Research Directions

Synthesis and Reactivity: Achievements and Unresolved Questions

The preparation of 2-benzyloxy-4-bromobenzonitrile has been achieved through a two-step synthesis commencing with 2-fluoro-4-bromobenzonitrile. This process involves the displacement of the fluorine atom, followed by benzylation of the resulting phenol (B47542). This method provides a reliable route to this key building block.

The reactivity of this compound is primarily centered around the transformations of its three key functional groups: the nitrile, the bromine atom, and the benzyl (B1604629) ether. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, positioning this compound as a valuable precursor for the synthesis of complex triaryl systems.

Despite these achievements, several unresolved questions remain. A key challenge lies in the stability of the benzyl ether protecting group under various cross-coupling conditions. While generally robust, the potential for cleavage of the benzyl ether can be a limiting factor, and milder deprotection methods are continually being sought. For instance, visible-light-mediated debenzylation presents a promising alternative to harsh traditional methods like catalytic hydrogenolysis or strong acid treatment, offering greater functional group tolerance. acs.orgorganic-chemistry.orgyoutube.com Furthermore, optimizing reaction conditions to prevent byproduct formation and enhance regioselectivity in the synthesis of more complex derivatives remains an active area of investigation.

Expanding the Scope of Derivatization and Applications

The true value of this compound lies in its capacity as a scaffold for the synthesis of a diverse array of more complex molecules. Its derivatives have found applications as intermediates in the synthesis of biologically active compounds. For example, related benzonitrile (B105546) structures are key components in the synthesis of sartan drugs, which are used to treat high blood pressure. sci-hub.se The ability to introduce various substituents at the 4-position via cross-coupling reactions, followed by transformation of the nitrile group into other functionalities like amidines, opens up a vast chemical space for exploration.

The derivatization of this compound is not limited to pharmaceutical applications. The resulting poly-functionalized aromatic systems could find use in the development of novel functional materials, where the electronic properties can be fine-tuned through judicious choice of coupling partners. Research into the synthesis of bioactive heterocycles, natural product analogues, and agrochemicals starting from this versatile building block is an area ripe for exploration. The development of methods for the synthesis of isoquinolones from 2-halobenzonitriles highlights the potential for this compound to be used in the construction of important heterocyclic scaffolds. sci-hub.st

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery of new reactions and applications for this compound. researchgate.netnih.govacs.org Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties and reactivity of the molecule, helping to predict reaction outcomes and guide the design of new catalysts. researchgate.net For instance, computational studies can elucidate the subtle electronic effects of substituents on the reactivity of the bromine atom in cross-coupling reactions, allowing for a more rational selection of reaction conditions.

Experimentally, high-throughput screening techniques can be employed to rapidly evaluate a library of derivatives synthesized from this compound for biological activity. This approach, combined with computational modeling, can significantly streamline the drug discovery process. Furthermore, the development of novel catalytic systems, guided by both theoretical predictions and experimental validation, will be crucial for expanding the synthetic utility of this versatile building block. chemrxiv.org

Prospects for Novel Chemical Entities and Transformative Syntheses

Looking ahead, this compound is poised to play a role in the development of novel chemical entities and transformative synthetic strategies. The emergence of new synthetic methodologies, such as photoredox catalysis, opens up new avenues for the functionalization of this and similar molecules. rsc.orgnih.govyoutube.comsigmaaldrich.comresearchgate.net For example, photoredox-mediated reactions could enable C-H functionalization or the introduction of novel functional groups under mild conditions, further expanding the diversity of accessible derivatives.

The principles of green and sustainable chemistry are also driving innovation in organic synthesis. researchgate.net The development of more efficient and atom-economical reactions utilizing building blocks like this compound is a key goal. Flow chemistry, which allows for precise control over reaction parameters and facilitates scalability, is a particularly promising area. mdpi.com The integration of this compound into automated synthesis platforms could enable the rapid generation of compound libraries for screening and optimization. thieme.de The continued exploration of this versatile building block, coupled with the adoption of cutting-edge synthetic and computational tools, holds the promise of delivering new molecules with significant societal impact.

Q & A

Basic: What are the most reliable synthetic routes for 2-Benzyloxy-4-bromobenzonitrile, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) on 4-bromo-2-fluorobenzonitrile using benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purity optimization requires careful solvent selection (e.g., anhydrous DMF to minimize hydrolysis) and post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and melting point comparison (literature range: 115–117°C ) ensures purity ≥95%.

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR : Confirm benzyloxy (-OCH₂C₆H₅) and nitrile (-C≡N) groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and benzylic CH₂ (δ 5.1–5.3 ppm) .

- FT-IR : Detect C≡N stretch (~2220 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 288.0 (C₁₄H₁₀BrNO⁺) .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Advanced: How can researchers address low yields in the benzyloxy-group introduction step?

Methodological Answer:

Low yields often arise from incomplete substitution or side reactions. Mitigation strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl alcohol reactivity .

- Temperature Optimization : Conduct kinetic studies to balance reaction rate vs. decomposition (e.g., 90°C for 12–18 hours) .

- Byproduct Analysis : Identify competing pathways (e.g., hydrolysis to phenol derivatives) via LC-MS and adjust solvent polarity or base strength (e.g., switch from K₂CO₃ to Cs₂CO₃) .

Advanced: What strategies are effective for functionalizing this compound in cross-coupling reactions?

Methodological Answer:

The bromine substituent enables Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in THF/H₂O (3:1) at 80°C. Monitor conversion via TLC .

- Ullmann Coupling : For C-N bond formation, employ CuI/1,10-phenanthroline with amines (e.g., aniline) in DMSO at 120°C .

- Side Reaction Mitigation : Pre-purify starting material to remove trace metals that deactivate catalysts.

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR data may stem from solvent effects or impurities. Steps include:

- Solvent Standardization : Re-run spectra in deuterated DMSO or CDCl₃ for direct comparison .

- Spiking Experiments : Add authentic samples to the mixture; observe peak coalescence in NMR to confirm identity .

- DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian09 at B3LYP/6-31G* level) to validate assignments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer:

Its nitrile and bromine groups allow derivatization into bioactive scaffolds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.